N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide is a novel triaryl bis-sulfone compound developed by Schering-Plough. [] It acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] This compound plays a vital role in scientific research, particularly in understanding the function and therapeutic potential of the CB2 receptor in inflammatory diseases.
N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide acts as an inverse agonist for the hCB2 receptor. [] Inverse agonists, unlike antagonists, actively reduce the constitutive activity of the receptor, pushing it below its baseline activity level. This action is achieved through stabilizing the receptor in its inactive conformation. []
The mechanism of action of this compound has been investigated through various in vitro studies. These studies demonstrate that N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide effectively decreases guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2. [] Moreover, GTPγS was found to left-shift the binding of this compound to hCB2 in these membranes. [] In Chinese hamster ovary (CHO) cells expressing hCB2, N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide increases forskolin-stimulated cAMP levels, further confirming its inverse agonist activity. []
In vitro studies: Sch.336 effectively inhibits the migration of CB2-expressing recombinant cell lines to the cannabinoid agonist 2-arachidonylglycerol. [] This finding suggests its potential for modulating cell migration and adhesion in inflammatory conditions.
In vivo studies: Oral administration of Sch.336 effectively inhibits leukocyte trafficking in various rodent in vivo models, triggered by specific chemokines or antigen challenge. [] This indicates its ability to suppress the inflammatory response by blocking leukocyte recruitment to the site of inflammation.
Disease models: Oral administration of Sch.336 significantly inhibits ovalbumin-induced lung eosinophilia in mice, an established model for allergic asthma. [] This result highlights its potential therapeutic application in managing inflammatory lung diseases like asthma.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: